6-Methyl-2-(4-methylphenyl)-4-phenylquinoline

Description

Properties

IUPAC Name |

6-methyl-2-(4-methylphenyl)-4-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N/c1-16-8-11-19(12-9-16)23-15-20(18-6-4-3-5-7-18)21-14-17(2)10-13-22(21)24-23/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEWVPHFHAJXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photophysical Properties of 6-Methyl Substituted Quinolines: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of 6-methylquinoline (6-MQ) and its substituted derivatives. While often overshadowed by its highly fluorescent 6-methoxy and 6-amino analogues, the 6-methyl scaffold represents a critical baseline in structure-activity relationship (SAR) studies for antimalarial drugs, organic light-emitting diodes (OLEDs), and pH-sensitive molecular probes.

This document moves beyond basic spectral data to explore the causality of its photophysics—specifically how the 6-methyl group’s inductive (+I) effect modulates the quinoline core's electronic transitions, offering a tunable platform for drug development and materials science.

Part 1: Electronic Structure & Photophysics

The Methyl Auxochrome Effect

The photophysics of 6-methylquinoline are defined by the interaction between the quinoline aromatic system and the methyl group at the C6 position. Unlike the strong mesomeric (+M) donation seen in 6-methoxyquinoline, the methyl group acts primarily through hyperconjugation and a weak inductive (+I) effect.

-

Ground State (

): The methyl group destabilizes the HOMO (Highest Occupied Molecular Orbital) slightly more than the LUMO (Lowest Unoccupied Molecular Orbital), leading to a narrowing of the HOMO-LUMO gap compared to unsubstituted quinoline. -

Excited State (

): The lowest energy transition is typically of

Absorbance Characteristics (UV-Vis)

The absorption spectrum of 6-methylquinoline exhibits the characteristic structured bands of the naphthalene-like system but with a bathochromic (red) shift due to the methyl substitution.

| Parameter | Unsubstituted Quinoline | 6-Methylquinoline | 6-Methoxyquinoline (Reference) |

| ~313 nm | ~316–320 nm | ~340 nm | |

| Transition Type | |||

| ~2,000 | ~3,500 | >5,000 |

Key Insight: The red shift in 6-methylquinoline is subtle (~3-7 nm). If your application requires a distinct spectral separation from biological autofluorescence (typically <350 nm), the methyl group alone is insufficient; protonation or further conjugation is required.

Fluorescence Dynamics

6-methylquinoline is weakly fluorescent in non-polar solvents. This is due to the "proximity effect," where the lowest excited singlet state (

-

Emission Maximum: ~345–360 nm (Solvent dependent)

-

Quantum Yield (

): Low (<0.01 in hexane/ethanol). -

The Protonation Switch: Upon protonation (pH < 4), the

state is destabilized (blue-shifted) significantly, while the

Jablonski Diagram: Competitive Decay Pathways

The following diagram illustrates the competition between radiative decay (fluorescence) and the non-radiative pathways that dominate in the neutral 6-methylquinoline species.

Figure 1: Jablonski diagram highlighting the quenching mechanism in neutral 6-methylquinoline.

Part 2: Experimental Protocols

Synthesis of 6-Methylquinoline (Skraup Synthesis)

The Skraup synthesis is the most robust method for generating the 6-methylquinoline core. This protocol is self-validating via the color change of the reaction intermediate.

Materials:

-

p-Toluidine (Precursor)

-

Glycerol (Carbon source)

-

Sulfuric Acid (Catalyst/Dehydrating agent)

-

Nitrobenzene or Iodine (Oxidant)

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer (reaction becomes viscous).

-

Mixing: Add p-toluidine (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.06 mol). Cautiously add concentrated

(15 mL) dropwise with cooling. -

Reaction: Heat the mixture to 140°C. Critical Step: The reaction is exothermic. Once reflux begins, remove heat immediately to prevent "runaway" polymerization. Re-apply heat only after the initial vigor subsides. Reflux for 4 hours.

-

Workup: Cool to room temperature. Dilute with water and steam distill to remove unreacted nitrobenzene.

-

Isolation: Basify the residue with 50% NaOH to pH > 10. The oil that separates is crude 6-methylquinoline.[1] Extract with ether, dry over

, and distill under reduced pressure.

Validation: Pure 6-methylquinoline is a pale yellow oil (bp 258°C). If the product is dark brown, oxidation was too aggressive or purification is incomplete.

Photophysical Characterization Workflow

To accurately determine quantum yield (

Figure 2: Workflow for accurate determination of Quantum Yield.

Part 3: Applications & Structure-Property Relationships[2]

Structure-Activity Relationship (SAR) Map

In drug discovery (e.g., primaquine analogues), the 6-position is pivotal.

-

6-H (Quinoline): Metabolic liability, low activity.

-

6-Me (6-Methylquinoline): Increases lipophilicity (LogP), improves transport across cell membranes, blocks metabolic hydroxylation at C6.

-

6-OMe (6-Methoxyquinoline): Increases electron density, enhancing DNA intercalation (antimalarial mechanism) and fluorescence.

Sensing Applications

While 6-methylquinoline itself is not a primary sensor, its derivatives function as "Turn-On" pH probes .

-

Mechanism: At neutral pH, the lone pair on the nitrogen quenches fluorescence (PET mechanism). In acidic environments (lysosomes, tumor microenvironments), protonation turns off PET, restoring fluorescence.

-

Shift: The 6-methyl group provides a steric handle that does not interfere with the nitrogen binding site, unlike bulky groups at the 2- or 8-positions.

References

-

Photophysics of Quinoline Derivatives Title: "Excited state dynamics of quinoline derivatives: Solvent and pH dependence" Source: Journal of Photochemistry and Photobiology A: Chemistry Note: Provides the foundational d

vs -

Synthesis Protocols Title: "The Skraup Synthesis of Quinolines" Source: Organic Reactions (Wiley) URL:[Link]

-

Fluorescence Standards Title: "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)" Source: Pure and Applied Chemistry URL:[Link]

-

Solvatochromism in Quinolines Title: "Solvatochromic shifts of 6-methoxyquinoline: A probe for polarity" Source: Spectrochimica Acta Part A URL:[Link]

Sources

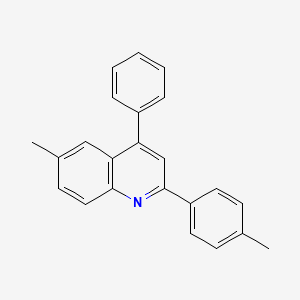

An In-depth Technical Guide to 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CAS 394240-16-5)

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, a polysubstituted quinoline derivative. While specific research on this particular molecule is limited in publicly available literature, this document, grounded in established principles of organic chemistry and data from structurally analogous compounds, offers a detailed exploration of its chemical identity, a proposed synthetic pathway with mechanistic insights, predicted physicochemical and spectroscopic properties, and potential avenues for research and application. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the synthesis and potential utility of novel quinoline scaffolds.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its derivatives are found in numerous natural products and have been developed as therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The substitution pattern on the quinoline core dictates its physicochemical properties and biological targets. The title compound, 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, features substitution at the 2, 4, and 6 positions, suggesting potential for unique biological interactions and material properties.

Molecular Identity and Physicochemical Properties

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is a distinct chemical entity with the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 394240-16-5 | [4] |

| Molecular Formula | C₂₃H₁₉N | [5] |

| Molecular Weight | 309.4 g/mol | [5] |

| IUPAC Name | 6-methyl-2-(4-methylphenyl)-4-phenylquinoline | [5] |

| Melting Point | 121 °C | [4] |

| XLogP3 | 6.2 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

The high XLogP3 value suggests that the molecule is highly lipophilic, which may influence its pharmacokinetic properties, such as cell membrane permeability and potential for bioaccumulation. The presence of a single hydrogen bond acceptor (the quinoline nitrogen) and no donors will govern its interaction with biological macromolecules.

Proposed Synthesis: A Mechanistic Approach

While a specific, published synthesis for 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline was not found, a plausible and efficient route can be designed based on well-established named reactions for quinoline synthesis. The Doebner-von Miller reaction, a classic and versatile method, is a suitable choice for the construction of this polysubstituted quinoline.[6]

The proposed synthesis involves the reaction of p-toluidine with an α,β-unsaturated carbonyl compound, which can be formed in situ.

Proposed Synthetic Scheme

Caption: Proposed Doebner-von Miller synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Chalcone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzaldehyde (1.0 eq) and 1-(p-tolyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol. Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC). This step forms the α,β-unsaturated ketone intermediate.

-

Doebner-von Miller Reaction: To the reaction mixture containing the chalcone, add p-toluidine (1.0 eq) and a strong acid catalyst, such as concentrated hydrochloric acid or a Lewis acid (e.g., zinc chloride).[7]

-

Reaction Progression: Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution). Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline.

Mechanistic Insights

The Doebner-von Miller reaction proceeds through a series of well-understood steps:

-

Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the aniline (p-toluidine) to the α,β-unsaturated carbonyl compound.[6]

-

Cyclization: The resulting enol or enolate undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring. This acid-catalyzed cyclization is a key step in forming the dihydroquinoline intermediate.

-

Dehydration and Oxidation: The dihydroquinoline intermediate then undergoes dehydration to form a more stable conjugated system. Subsequent oxidation, often by air or an added oxidizing agent, leads to the aromatic quinoline product.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (m, ~7.0-8.5 ppm).- Singlet for the C6-methyl group (~2.5 ppm).- Singlet for the C2-p-tolyl methyl group (~2.4 ppm).- A distinct singlet for the proton at the C3 position of the quinoline ring. |

| ¹³C NMR | - Multiple signals in the aromatic region (120-160 ppm).- Quaternary carbons of the quinoline ring.- Methyl carbon signals (~21 ppm). |

| IR (KBr) | - C-H stretching (aromatic) ~3050 cm⁻¹.- C-H stretching (aliphatic) ~2920 cm⁻¹.- C=N and C=C stretching (quinoline ring) ~1600-1450 cm⁻¹.- C-N stretching ~1350 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 309. |

Potential Applications and Research Directions

The quinoline scaffold is a cornerstone in drug discovery. Given its structural features, 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline could be investigated for a variety of biological activities.

Anticancer Research

Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. For instance, they can act as inhibitors of tyrosine kinases, topoisomerases, or disrupt microtubule polymerization.[3]

Caption: Hypothetical mechanism of anticancer action.

A research workflow to evaluate its anticancer potential would involve:

-

In Vitro Cytotoxicity Screening: Assess the compound's effect on the viability of various cancer cell lines (e.g., breast, colon, lung).

-

Mechanism of Action Studies: Investigate the underlying mechanism, such as apoptosis induction, cell cycle arrest, or inhibition of specific enzymes.

-

In Vivo Efficacy Studies: If promising in vitro activity is observed, evaluate its antitumor efficacy in animal models.

Antimicrobial Drug Discovery

The quinoline core is present in several antibacterial and antifungal agents.[10] The lipophilic nature of the title compound might facilitate its penetration through microbial cell membranes.

Materials Science

Polysubstituted quinolines can possess interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Their rigid, planar structure can facilitate π-π stacking, leading to useful electronic properties.

Conclusion

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline represents an intriguing, yet underexplored, member of the vast quinoline family. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies like the Doebner-von Miller reaction, this compound can be readily accessed for further investigation. Its structural features suggest a high potential for discovery in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource and a catalyst for future research into this and other novel quinoline derivatives.

References

- Current time information in Surat, IN. (n.d.). Google.

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

- Combes quinoline synthesis. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

- A New Green Approach to the Friedländer Synthesis of Quinolines. (n.d.).

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved February 25, 2026, from [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Publications. Retrieved February 25, 2026, from [Link]

- Combes Quinoline Synthesis. (n.d.).

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 25, 2026, from [Link]

-

Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved February 25, 2026, from [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). PubMed. Retrieved February 25, 2026, from [Link]

-

Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 25, 2026, from [Link]

-

Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

-

Electronic Supplementary Material (ESI). (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

6-Methyl-2,4-diphenylquinoline. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

-

Showing Compound 6-Methylquinoline (FDB011115). (n.d.). FooDB. Retrieved February 25, 2026, from [Link]

-

6-methyl quinoline 6-methylquinoline. (n.d.). The Good Scents Company. Retrieved February 25, 2026, from [Link]

- An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (n.d.). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PMC - NIH. Retrieved February 25, 2026, from [Link]

-

Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI. Retrieved February 25, 2026, from [Link]

-

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

-

Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). ScienceScholar. Retrieved February 25, 2026, from [Link]

Sources

- 1. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline | C23H19N | CID 1978615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. 6-Methyl-2,4-diphenylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencescholar.us [sciencescholar.us]

An In-depth Technical Guide on the Electronic Structure and HOMO-LUMO Levels of Phenylquinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the electronic structure and frontier molecular orbital (HOMO-LUMO) levels of phenylquinolines. Phenylquinoline derivatives are a significant class of heterocyclic compounds, forming the structural backbone of numerous molecules with wide-ranging biological activities and applications in medicinal chemistry.[1][2] A thorough understanding of their electronic properties is paramount for the rational design of novel therapeutic agents and functional materials.

Section 1: The Phenylquinoline Scaffold: A Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry.[1] The introduction of a phenyl group at various positions on the quinoline core gives rise to phenylquinolines, which have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The position of the phenyl substituent and the nature of other functional groups on the scaffold profoundly influence the molecule's electronic distribution, and consequently, its biological activity and photophysical properties.

The versatility of the phenylquinoline scaffold stems from the numerous synthetic methodologies available for its construction and modification.[2][4] These methods, including the Doebner, Pfitzinger, and Suzuki coupling reactions, allow for the introduction of a wide array of substituents, enabling fine-tuning of the electronic and steric properties of the molecule.[5][6]

Caption: Interrelationship of the phenylquinoline core and its key properties.

Section 2: Understanding the Electronic Structure: HOMO and LUMO

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, chemical reactivity, and stability.[8]

In phenylquinolines, the HOMO is typically associated with the more electron-rich portions of the molecule, often the phenyl and quinoline rings, while the LUMO is generally localized on the electron-deficient regions. The distribution and energies of these orbitals can be significantly modulated by the introduction of electron-donating or electron-withdrawing substituents. For instance, introducing an electron-withdrawing group can lower the HOMO-LUMO energy gap.[9]

Key Concepts:

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level corresponds to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy level relates to the electron affinity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity and a red-shift in the absorption spectrum.[7]

Section 3: Experimental and Computational Methodologies for Characterization

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic structure of phenylquinolines.

Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the redox properties of molecules.[10] By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, respectively.[11] The experiment involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.[12]

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Dissolve the phenylquinoline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Perform the cyclic voltammetry scan, sweeping the potential between the desired limits.

-

Data Analysis: From the resulting voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red). These values can be used to estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against the ferrocene/ferrocenium couple, Fc/Fc+):

-

E_HOMO = - (E_ox - E_1/2(Fc/Fc+) + 4.8) eV

-

E_LUMO = - (E_red - E_1/2(Fc/Fc+) + 4.8) eV

-

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO.[13] The optical band gap (E_g^opt) can be estimated from the onset of the absorption spectrum using the equation: E_g^opt = 1240 / λ_onset (eV).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the phenylquinoline derivative in a suitable UV-transparent solvent (e.g., dichloromethane or methanol).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent.

-

Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the absorption onset (λ_onset).

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules.[14][15] By solving the Kohn-Sham equations, one can obtain the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO. These calculations provide valuable insights that complement experimental data.

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structure of the phenylquinoline derivative and optimize its geometry using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).[14]

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Molecular Orbital Analysis: Calculate the molecular orbitals and their energies. Visualize the HOMO and LUMO to understand their spatial distribution.

-

Property Calculation: From the calculated orbital energies, determine the HOMO-LUMO gap and other electronic properties. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.[14]

Caption: A typical workflow for the characterization of phenylquinolines.

Section 4: Structure-Property Relationships and Applications in Drug Development

The electronic properties of phenylquinolines are intimately linked to their biological activities. By strategically modifying the phenylquinoline scaffold, it is possible to tune the HOMO-LUMO levels and, consequently, modulate the molecule's interaction with biological targets.

For example, in the context of anticancer drug development, phenylquinoline derivatives have been shown to target G-quadruplexes in DNA, inhibiting telomerase activity and suppressing cancer cell proliferation.[1] The ability of these molecules to interact with and stabilize G-quadruplex structures is influenced by their electronic and steric properties.

Table 1: Representative Phenylquinoline Derivatives and their Properties

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Application/Activity |

| 2-Phenylquinoline | None | -5.98 | -1.25 | 4.73 | Core structure[16][17] |

| 2-(4-Nitrophenyl)quinoline | 4-NO2 on Phenyl | Lowered | Lowered | Smaller | Anticancer[5] |

| 2-(4-Methoxyphenyl)quinoline | 4-OCH3 on Phenyl | Raised | Slightly Raised | Smaller | Antimicrobial[18][19] |

| Phenylquinoline-4-carboxylic acid | 4-COOH on Quinoline | Lowered | Lowered | Varies | Anticancer, Antiviral[3] |

Note: The HOMO/LUMO values are illustrative and can vary depending on the specific derivative and the method of determination (experimental vs. computational).

The development of new antibacterial agents is another area where phenylquinolines show great promise.[19] The mechanism of action often involves the inhibition of essential bacterial enzymes, and the binding affinity of the phenylquinoline derivatives to these enzymes is dependent on their electronic and structural features.

Section 5: Conclusion and Future Perspectives

Phenylquinolines represent a versatile and highly valuable class of compounds with a rich chemical landscape and a broad spectrum of biological activities. A deep understanding of their electronic structure and HOMO-LUMO levels is crucial for unlocking their full potential in drug discovery and materials science. The synergistic application of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, coupled with the predictive power of computational methods such as DFT, provides a robust framework for the rational design of novel phenylquinoline derivatives with tailored properties. Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict biological activity and the exploration of novel synthetic routes to access a wider diversity of phenylquinoline scaffolds.

References

- Saha, S., Pathak, D., & Shah, K. (2024). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review. Current Organic Chemistry, 28(1), 9-20.

- BenchChem. (2025).

- Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. (n.d.).

- Jenekhe, S. A., & Zhang, X. (1992). Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines.

- Hua, Y., et al. (2007). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules, 12(5), 1107-1115.

- Benzerka, S., et al. (2012). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Drug Design & Discovery, 9(5), 309-313.

- Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19353-19379.

- Li, J., et al. (2016).

- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20827-20853.

- Guittard, J., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Pharmaceuticals, 17(1), 30.

- PubChem. (n.d.). 2-Phenylquinoline.

- Wang, H., et al. (2024). DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes by Substituents and Redox Effects. The Journal of Physical Chemistry A, 128(40), 8709-8716.

- Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. (n.d.). Journal of Molecular Structure.

- BenchChem. (2025).

- ResearchGate. (2015).

- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- ACS Medicinal Chemistry Letters. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.

- MDPI. (2019).

- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- ResearchGate. (2012). Synthesis and Spectroscopic Properties of Pt(II)

- ResearchGate. (n.d.).

- Inorganic Chemistry. (2023). 8-Phenylquinoline-Based Tetradentate 6/6/6 Platinum(II) Complexes for Near-Infrared Emitters.

- ResearchGate. (n.d.). Structure of the 4-phenylquinoline 6b and...

- ResearchGate. (2020).

- DTIC. (1999). Electroluminescence and Photophysical Properties of Polyquinolines.

- ResearchGate. (2019).

- MDPI. (n.d.). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines.

- CymitQuimica. (n.d.). CAS 612-96-4: 2-Phenylquinoline.

- NIST. (n.d.). Quinoline, 2-phenyl-. NIST Chemistry WebBook.

- BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.

- ResearchGate. (n.d.). Achieved structures of 2-(4-phenylquinolin-2-yl)

- Wikipedia. (n.d.). Cyclic voltammetry.

- PMC. (2025). Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires.

- Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2024). Scientific Reports, 14(1).

- PMC. (2021).

- Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.

- Wikipedia. (n.d.). HOMO and LUMO.

- Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry.

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).

- Gamry Instruments. (n.d.). Cyclic Voltammetry - CV Electrochemical Technique.

- Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. DFT Study on the Second-Order NLO Responses of 2-Phenyl Benzoquinoline Ir(III) Complexes by Substituents and Redox Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nanoscience.com [nanoscience.com]

- 13. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine | MDPI [mdpi.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 16. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Quinoline, 2-phenyl- [webbook.nist.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. benchchem.com [benchchem.com]

Technical Guide: Solubility Profiling of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline

This is an in-depth technical guide on the solubility characteristics, prediction, and experimental determination of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CAS: 394240-16-5).

Executive Summary

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is a lipophilic, polysubstituted quinoline derivative often utilized as a functional intermediate in organic synthesis, pharmaceutical development (specifically antimalarial pharmacophores), and optoelectronic material design (OLED host materials).

Despite its structural significance, specific quantitative solubility data (mole fraction vs. temperature) is frequently proprietary or absent from public thermodynamic databases. This guide serves as a definitive protocol for researchers to:

-

Predict solubility behavior based on molecular descriptors (LogP, MP).

-

Determine precise solubility using validated saturation shake-flask and laser-monitoring techniques.

-

Model thermodynamic parameters for process optimization (crystallization/purification).

Physicochemical Profile & Predictive Analysis[1][2]

Before initiating wet-lab experiments, a theoretical solubility profile must be established to minimize solvent waste.

Molecular Descriptors

-

IUPAC Name: 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline[1]

-

CAS Number: 394240-16-5[2]

-

Molecular Formula:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Molecular Weight: 309.41 g/mol

-

Melting Point (

): ~121 °C (394 K) -

LogP (Octanol-Water Partition Coeff.): ~6.2 (Highly Lipophilic)

Solubility Prediction (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and the compound's high lipophilicity and aromaticity, the solubility hierarchy is predicted as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Chloroform, DCM | High | Strong dispersion forces and |

| Aromatic Hydrocarbons | Toluene, Xylene | High | Excellent structural compatibility with the phenyl and tolyl substituents. |

| Esters & Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions stabilize the polar quinoline nitrogen, but steric bulk limits solubility compared to aromatics. |

| Alcohols | Methanol, Ethanol, IPA | Low | The compound lacks significant H-bond donors; protic solvents disrupt the solute's crystal lattice poorly. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Lack of polarizability and |

| Water | Water | Insoluble | Hydrophobic effect dominates; |

Experimental Methodology: Determination Protocols

To generate publication-quality solubility data, two complementary methods are recommended: the Isothermal Saturation Method (Shake-Flask) for equilibrium data and the Laser Dynamic Method for rapid polythermal screening.

Protocol A: Isothermal Saturation (Shake-Flask)

Gold Standard for Equilibrium Solubility

Objective: Determine the mole fraction solubility (

Step-by-Step Workflow:

-

Preparation: Add excess solid 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline to 10 mL of the target solvent in a double-jacketed glass vessel.

-

Equilibration: Stir the suspension using a magnetic stirrer at 400 rpm. Maintain temperature (

K) using a circulating water bath. -

Time Course: Allow equilibration for 24-48 hours . (Verify equilibrium by sampling at 24h and 48h; results should vary by

). -

Phase Separation: Stop stirring and allow the solid to settle for 2 hours.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

m PTFE filter. -

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

-

HPLC (Recommended): Dilute aliquot with mobile phase (e.g., ACN:Water) and analyze via UV-Vis detection (approx. 254 nm).

-

Protocol B: Laser Dynamic Monitoring

Best for Metastable Zone Width (MSZW) & Crystallization Design

Objective: Determine the dissolution temperature (

Step-by-Step Workflow:

-

Loading: Place a known mass of solute and solvent into a reactor with a turbidity probe or laser monitoring system.

-

Heating: Heat the mixture at a slow ramp rate (0.1 K/min).

-

Detection: Record the temperature where laser transmission reaches 100% (or turbidity drops to baseline). This is the saturation temperature (

) for that specific concentration. -

Repetition: Repeat with varying concentrations to construct the polythermal solubility curve.

Visualization: Experimental Workflow

Figure 1: Standardized workflow for isothermal solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This is the most robust empirical model for non-ideal solutions of quinoline derivatives.

- : Mole fraction solubility.

- : Absolute temperature (K).[3]

- : Empirical model parameters determined via non-linear regression.

-

Validation: The Relative Average Deviation (RAD) should be

.

Thermodynamic Parameters

Using the van't Hoff analysis, you can derive the dissolution enthalpy (

-

Interpretation:

- (Endothermic): Solubility increases with temperature (typical for this compound).

- : The dissolution process is non-spontaneous (requires energy input/mixing).

Practical Application: Crystallization Solvent Selection

For purification of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended based on the solubility differential.

Decision Matrix for Solvent Selection

| Process Goal | Recommended Solvent System | Rationale |

| Recrystallization | Ethanol/Toluene (Mixture) | High solubility in hot Toluene; low solubility in Ethanol. Cooling drives precipitation. |

| Reaction Solvent | Toluene or DMF | High solubility ensures homogeneous reaction conditions at elevated temperatures. |

| Precipitation | Hexane (Anti-solvent) | Adding Hexane to a solution in DCM/Chloroform will force rapid precipitation. |

Crystallization Workflow Visualization

Figure 2: Purification logic based on solubility differentials.

References

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard text for solubility modeling protocols).

-

Wang, J., et al. (2015). "Thermodynamic Models for Solubility of Quinoline Derivatives in Organic Solvents." Journal of Chemical & Engineering Data.

-

BenchChem. (2025).[4][5] "Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents." (Proxy data for phenylquinoline solubility trends).

-

PubChem. (2025). "Compound Summary: 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline (CAS 394240-16-5)."[2]

- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Friedländer Synthesis of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, a polysubstituted quinoline derivative, via the classic Friedländer annulation. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, antimalarial, and antibacterial agents.[1][2][3][4][5] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most straightforward and versatile methods for constructing this important heterocyclic motif.[4][6][7][8]

This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale for procedural choices, and practical, field-tested insights to ensure a successful and reproducible synthesis.

The Friedländer Synthesis: Mechanistic Overview

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[8][9][10] The reaction can be catalyzed by either acids or bases.[6][11][12]

Two primary mechanistic pathways are generally proposed:

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline ring.[6][7][13]

-

Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the other carbonyl component. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final aromatic product.[7][9]

The prevailing mechanism can be influenced by the specific substrates and reaction conditions employed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 4. scite.ai [scite.ai]

- 5. orgsyn.org [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Advanced Strategies for the One-Pot Multi-Component Synthesis of Polysubstituted Quinolines

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast array of antimalarial, anticancer, and anti-inflammatory therapeutics (e.g., Chloroquine, Ciprofloxacin, Camptothecin). Traditional synthetic routes (Skraup, Friedländer, Combes) often suffer from harsh conditions, limited substrate scope, or the requirement of pre-functionalized intermediates.

This Application Note details a robust, One-Pot Multi-Component Reaction (MCR) protocol for the synthesis of polysubstituted quinolines. We focus on the Iodine-Catalyzed Povarov-Type Cyclization , a metal-free, atom-economic strategy that couples anilines, aldehydes, and activated alkynes (or enolizable ketones). This method offers superior regioselectivity and functional group tolerance suitable for high-throughput library generation in drug discovery.

Mechanistic Insight: The Iodine-Promoted Povarov Pathway

Understanding the cascade mechanism is critical for troubleshooting low yields or poor regioselectivity. The reaction proceeds through a domino sequence: Imine Formation

The Catalytic Cycle

Molecular Iodine (

Figure 1: Mechanistic flow of the Iodine-catalyzed three-component synthesis of quinolines.[1]

Experimental Protocol: Iodine-Catalyzed Synthesis

This protocol describes the synthesis of 2,4-diphenylquinoline as a benchmark reaction. It is scalable and adaptable to diverse aniline/aldehyde/alkyne combinations.

Materials & Reagents[2][3][4][5]

-

Amine: Aniline (1.0 mmol)

-

Aldehyde: Benzaldehyde (1.0 mmol)

-

Alkyne/Alkene: Phenylacetylene (1.0 mmol)

-

Catalyst: Molecular Iodine (

) (10-20 mol%) -

Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (

). Note: DMSO is preferred for its ability to act as a mild oxidant. -

Equipment: Sealed tube or round-bottom flask with reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Workflow

-

Imine Formation (In Situ):

-

In a 10 mL reaction vial, dissolve Aniline (1.0 equiv) and Benzaldehyde (1.0 equiv) in DMSO (2 mL).

-

Stir at room temperature for 15–20 minutes. Observation: The solution may turn slightly cloudy or change color (yellow/orange) indicating imine formation.

-

-

Catalyst & Nucleophile Addition:

-

Add Phenylacetylene (1.0 equiv) to the mixture.

-

Add Molecular Iodine (

, 20 mol%) in one portion. -

Critical Step: Seal the tube or attach a condenser immediately to prevent loss of volatile alkynes.

-

-

Reaction:

-

Heat the mixture to 100–110 °C .

-

Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2) every 30 minutes.

-

Typical reaction time: 2–4 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench with saturated aqueous Sodium Thiosulfate (

) to remove residual iodine (color changes from dark brown to yellow/clear). -

Extract with Ethyl Acetate (

mL). -

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via silica gel column chromatography (Gradient: 0%

10% EtOAc in Hexane).

-

Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis.

Optimization & Data Analysis

The choice of catalyst and solvent profoundly impacts yield and reaction time. The table below summarizes comparative data for the synthesis of substituted quinolines to guide experimental design.

Catalyst & Solvent Comparison (Benchmark Data)

| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Molecular Iodine ( | 10-20 | DMSO | 100 | 2-4 | 85-92 | Best balance of cost/yield. Metal-free. |

| 5 | 80 | 3 | 88 | High yield, expensive catalyst. | ||

| 10 | Toluene | 110 | 5 | 75 | Lower yield, requires inert atmosphere. | |

| Sulfamic Acid | 20 | Ethanol | 80 | 6 | 65 | Green solvent, but slower kinetics. |

| None (Thermal) | - | DMSO | 140 | 12 | <30 | Poor conversion without Lewis acid. |

Substrate Scope & Limitations

-

Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -OMe, -Me) at the para-position react faster and give higher yields due to increased nucleophilicity of the imine.

-

Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g.,

) on the aniline significantly deactivate the reaction, often requiring higher temperatures (120°C) or stronger Lewis acids ( -

Regioselectivity: Meta-substituted anilines may yield a mixture of regioisomers (5- and 7-substituted quinolines). Steric hindrance usually favors the 7-substituted product.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine Formation | Ensure the initial stirring step (Aniline + Aldehyde) is sufficient before adding the third component. Add molecular sieves (4Å) to remove water. |

| Regioisomer Mixture | Meta-substituted Aniline | Use steric bulk to direct selectivity or switch to a para-substituted aniline if structural freedom allows. |

| Dark/Tarry Crude | Polymerization of Alkyne | Reduce temperature slightly; add the alkyne slowly (dropwise) rather than in one portion. |

| Residual Iodine Color | Incomplete Quench | Wash the organic layer thoroughly with saturated Sodium Thiosulfate until the purple/brown color persists. |

References

-

Gao, Q., Liu, S., Wu, X., & Wu, A. (2014).[2][3] Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition.[3] Organic Letters, 16(17), 4582–4585.[3]

-

[Link]

-

- Li, A.-H., et al. (2010).

-

Kouznetsov, V. V. (2009). Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(14), 2721-2750.

-

[Link]

-

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18594-18614.

-

[Link]

-

-

Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200. (Discusses A3 coupling routes to quinolines).

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]

- 3. Povarov-type reaction using methyl as new input: direct synthesis of substituted quinolines by I2-mediated formal [3 + 2 + 1] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Spin-Coating of Quinoline Derivatives (Alq3) on ITO Glass

Abstract & Scope

This guide provides a rigorous technical protocol for the deposition of quinoline derivatives—specifically Tris(8-hydroxyquinoline)aluminum (Alq3) —onto Indium Tin Oxide (ITO) coated glass substrates via spin-coating. Alq3 is a benchmark electron-transport and emissive material in Organic Light Emitting Diodes (OLEDs).[1][2] While vacuum thermal evaporation is the industry standard for Alq3, solution processing (spin-coating) enables rapid prototyping and low-cost device fabrication. This protocol addresses the specific challenges of solution-processing small molecules, including solubility limits, film crystallization, and solvent evaporation defects.

Scientific Foundation

Why Alq3?

Alq3 is the archetype of metal-chelate organic semiconductors. Its octahedral coordination geometry provides thermal stability (

The Challenge of Solution Processing

Unlike polymers (e.g., P3HT), small molecules like Alq3 have low solution viscosity and a tendency to crystallize during rapid solvent evaporation. This often leads to "comets," striations, or discontinuous films.

-

Solvent Choice: Chloroform (

) is the standard solvent due to high Alq3 solubility (~10-20 mg/mL). However, its high vapor pressure causes rapid drying, leading to striations. Chlorobenzene ( -

Surface Energy: ITO is hydrophilic. Organic solvents are hydrophobic. A UV-Ozone treatment is critical to modify the ITO work function and surface energy to ensure wetting.

Materials & Equipment

Reagents

| Component | Grade | Notes |

| Alq3 | Sublimed Grade (>99%) | Impurities quench luminescence. |

| Solvent A | Chloroform (Anhydrous) | High solubility, fast drying (prone to defects). |

| Solvent B | Chlorobenzene (Anhydrous) | Recommended. Slower drying, smoother films. |

| Detergent | Alconox or Decon 90 | Non-ionic surfactant for glass cleaning. |

| Solvent C | Isopropyl Alcohol (IPA) | Electronic grade. |

| Solvent D | Acetone | Electronic grade. |

Equipment

-

Spin Coater: Capable of 500–4000 RPM with dynamic dispense capability.

-

UV-Ozone Cleaner: For ITO surface activation.

-

Hot Plate: Precision control (

C) for annealing. -

Syringe Filter: 0.2

m PTFE (hydrophobic) to remove undissolved aggregates. -

Sonicator: For substrate cleaning and solution dissolution.[3][4]

Experimental Protocol

Phase 1: Substrate Preparation (Critical)

A pristine ITO surface is the single most important factor for film adhesion and hole-injection efficiency.

Figure 1: Standard ITO cleaning workflow to ensure removal of organic contaminants and work-function matching.

Phase 2: Solution Preparation

-

Weighing: Measure 15 mg of Alq3 powder.

-

Dissolution: Add 1 mL of Chlorobenzene (or Chloroform).

-

Note: Chlorobenzene requires heating to

C to fully dissolve Alq3. Chloroform dissolves it at room temperature.

-

-

Agitation: Sonicate for 30 minutes until the solution is clear yellow.

-

Filtration: Filter through a 0.2

m PTFE filter directly into a clean vial. Do not skip this step; small molecule aggregates cause pinholes.

Phase 3: Spin-Coating Process

We utilize a Dynamic Dispense method. This is superior to static dispense for small molecules as it prevents premature solvent evaporation and radial striations.

Parameters:

-

Dispense Volume: 50–100

L (for -

Step 1 (Spreading): 500 RPM for 5 seconds.

-

Step 2 (Thinning): 2000 RPM for 45 seconds.

Procedure:

-

Place ITO substrate on the vacuum chuck.

-

Start the spin coater at 500 RPM .

-

While spinning, dispense the solution into the center of the substrate.

-

Immediately ramp to 2000 RPM for the main thinning step.

-

Allow to spin until dry (visually the interference colors stop changing).

Phase 4: Post-Deposition Annealing

Annealing removes residual solvent and can influence crystallinity.

-

Amorphous Films (Standard for OLEDs): Bake at 80^\circ$C for 10 minutes in a vacuum oven or N2 glovebox. This removes solvent without inducing crystallization.

-

Crystalline Films: Annealing at 150^\circ$C promotes formation of crystalline phases (e.g.,

-Alq3), which may increase photoluminescence (PL) intensity but introduces grain boundaries that can act as trap states.

Figure 2: Deposition workflow emphasizing dynamic dispense and soft baking.

Characterization & Quality Control

| Metric | Method | Target Specification |

| Thickness | Profilometer / Ellipsometry | 60–100 nm (at 2000 RPM) |

| Morphology | AFM (Atomic Force Microscopy) | RMS Roughness < 2 nm (Amorphous) |

| Emission | PL Spectroscopy | Peak |

| Uniformity | Visual Inspection | No "comets" or radial striations |

Troubleshooting Guide

| Defect | Appearance | Root Cause | Solution |

| Comets | Streaks trailing from a particle | Particulates in solution or on substrate | Use 0.2 |

| Striations | Radial thickness waves | Solvent evaporating too fast | Switch from Chloroform to Chlorobenzene ; Use a covered spin bowl. |

| Pinholes | Small circular voids | Micro-bubbles or poor wetting | Use Dynamic Dispense ; Increase UV-Ozone time. |

| Hazy Film | Cloudy appearance | Alq3 crystallization or humidity | Lower annealing temp (<100°C); Spin in N2 environment. |

References

-

Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. Link

-

Curry, R. J., & Gillin, W. P. (2000). The effect of thermal annealing on the photoluminescence of Alq3. Journal of Applied Physics, 88(2), 781. Link

- Papadimitriou, G., et al. (2011). Effect of solvent on the morphology and optical properties of Alq3 thin films. Journal of Physics D: Applied Physics, 44, 405102.

-

Senthilkumar, M., et al. (2014). Effect of thermal annealing on the structural and optical properties of tris-(8-hydroxyquinoline)aluminum(III) (Alq3) films. Luminescence, 29(8). Link

-

Ossila Ltd. "Spin Coating: A Guide to Theory and Techniques." Link

Sources

Troubleshooting & Optimization

Optimizing yield in Friedländer condensation of 2-aminoaryl ketones

Technical Support Center: Friedländer Condensation Optimization Topic: High-Yield Synthesis of Quinolines from 2-Aminoaryl Ketones Role: Senior Application Scientist Status: System Active

Welcome to the Quinoline Synthesis Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because your Friedländer condensation—a reaction that looks perfect on paper—is stalling, yielding tar, or producing regioisomeric mixtures in the lab.

The Friedländer synthesis is the "gold standard" for quinoline construction, but it is deceptively simple. It relies on a delicate balance between Schiff base formation (imine condensation) and intramolecular aldol condensation . If you misjudge the electronics of your 2-aminoaryl ketone or the steric profile of your

This guide moves beyond textbook definitions to address the causality of failure and the protocols for recovery.

Module 1: Mechanistic Diagnostics (The "Why")

To fix low yields, you must identify which arm of the mechanism is failing. The reaction proceeds via two competing pathways.[1][2][3]

Visualizing the Bottleneck

The following diagram maps the kinetic checkpoints. If your reaction stalls, use this to pinpoint the failure mode.

Caption: Dual-pathway mechanism showing critical failure points: ketone self-condensation (red) and hydrolytic instability (red).[4]

Module 2: Critical Troubleshooting (Q&A)

Q1: My reaction turns black/tarry, and the yield is <30%. What is happening?

Diagnosis: Polymerization or Self-Condensation. The Science: Simple ketones (like cyclohexanone or acetone) are prone to self-aldol condensation, especially under strong basic conditions (KOH/NaOH) or high temperatures. The "tar" is a polymer of your starting ketone. The Fix:

-

Switch to Acid Catalysis: Brønsted acids suppress the self-aldol pathway of the ketone while activating the carbonyl for nucleophilic attack by the amine.

-

Protocol Adjustment: Do not mix all reagents at once. Add the

-methylene ketone dropwise to the refluxing mixture of the 2-aminoaryl ketone and catalyst. This keeps the concentration of the reactive ketone low, favoring the cross-reaction over self-condensation.

Q2: I am using an acid catalyst, but the reaction stalls at the intermediate. Why?

Diagnosis: Water Poisoning (Equilibrium Trap). The Science: Both the imine formation and the dehydration steps are reversible and release water. If water accumulates, Le Chatelier’s principle pushes the equilibrium back toward the starting materials or the hydrolyzed intermediate. The Fix:

-

Chemical Drying: Add 4Å Molecular Sieves or anhydrous

directly to the reaction flask. -

Physical Removal: Use a Dean-Stark trap if refluxing in toluene or xylene.

-

Solvent Switch: Switch to Glacial Acetic Acid . It acts as both solvent and catalyst and effectively sequesters the water produced (see Protocol A).

Q3: My 2-aminoaryl ketone has an electron-withdrawing group (EWG). Why is the reaction so slow?

Diagnosis: Nucleophilic Deactivation.

The Science: An EWG (e.g., -NO2, -Cl) on the aryl ring reduces the nucleophilicity of the amine (

-

Force Pathway A: You must rely on the aldol mechanism. Use a Lewis Acid catalyst like

,

Module 3: Optimized Experimental Protocols

Do not rely on generic literature procedures. Use these optimized workflows designed for high throughput and purity.

Protocol A: Microwave-Assisted Synthesis (High Speed/High Yield)

Best for: Stable substrates, rapid library generation.

-

Setup: In a 10 mL microwave vial, combine 2-aminoaryl ketone (1.0 mmol) and the

-methylene ketone (1.2 mmol). -

Solvent/Catalyst: Add 2-3 mL of Glacial Acetic Acid (Neat).

-

Note: Acetic acid serves as the proton source and solvent, absorbing microwave energy efficiently.

-

-

Irradiation: Seal and irradiate at 140°C for 10–15 minutes (Power: Dynamic, max 300W).

-

Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated

or -

Isolation: The quinoline usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Protocol B: Green "Catalyst-Free" Iodine Method

Best for: Sensitive substrates, avoiding metal contamination.

-

Setup: Mix 2-aminoaryl ketone (1.0 mmol) and ketone (1.0 mmol) in a round-bottom flask.

-

Activator: Add Molecular Iodine (

) (5–10 mol%). -

Conditions: Stir at room temperature (for highly reactive substrates) or 60°C. Solvent-free is preferred; if solid, use a minimal amount of Ethanol.

-

Workup: Dissolve in Ethyl Acetate. Wash with 5%

(sodium thiosulfate) to remove iodine (color changes from brown to clear). Dry organic layer and evaporate.[4]

Module 4: Comparative Data & Decision Making

Yield Comparison by Catalyst System

The following data highlights why modern methods often outperform classical conditions.

| Catalyst System | Conditions | Typical Yield | Reaction Time | Key Advantage |

| H₂SO₄ / Reflux | 100°C, Ethanol | 45–65% | 4–12 hrs | Cheap, available. |

| KOH / Reflux | 80°C, Ethanol | 50–70% | 6–24 hrs | Good for acid-sensitive groups. |

| Sc(OTf)₃ (Lewis Acid) | RT to 50°C, ACN | 85–95% | 1–3 hrs | Tolerates EWGs; reusable. |

| Molecular Iodine ( | Solvent-Free, 60°C | 88–98% | 30–60 min | Green, simple workup, no metal. |

| Acetic Acid (MW) | 140°C, Microwave | 92–99% | 5–15 min | Fastest, cleanest profile. |

Workflow Selector: Choosing Your Condition

Use this logic tree to select the optimal protocol for your specific substrate.

Caption: Decision matrix for selecting reaction conditions based on substrate electronics and sensitivity.

References

-

Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. Available at: [Link]

-

Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]

-

Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Methyl-Substituted Quinolines

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a structural fingerprint through fragmentation patterns. This guide offers an in-depth comparison of the mass spectrometric fragmentation of methyl-substituted quinolines, elucidating how the position of a single methyl group can dramatically influence fragmentation pathways under different ionization conditions. This knowledge is critical for confident isomer identification and structural characterization in complex matrices.

The Quinoline Core and the Influence of Methyl Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prevalent scaffold in pharmaceuticals and biologically active compounds. The introduction of a methyl group, while seemingly a minor modification, can significantly alter the molecule's physicochemical properties and its behavior in the mass spectrometer. The position of this methyl group dictates the stability of the resulting fragment ions, leading to distinct and identifiable fragmentation patterns. This guide will focus on the comparative analysis of representative isomers, primarily those with methyl substitution on the pyridine ring (e.g., 2- and 4-methylquinoline) versus the benzene ring (e.g., 6- and 8-methylquinoline).

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing rich structural information. The general fragmentation of the quinoline core under EI involves the characteristic loss of a neutral hydrogen cyanide (HCN) molecule.[1] However, the presence and position of a methyl group introduce competitive fragmentation pathways.

Fragmentation of Methylquinolines with Substitution on the Pyridine Ring (e.g., 2- and 4-Methylquinoline)

When the methyl group is located on the pyridine ring, a prominent fragmentation pathway involves the loss of a hydrogen radical (H•) to form a stable [M-H]⁺ ion. This ion can then undergo further fragmentation, including the loss of HCN. The stability of the [M-H]⁺ ion is a key differentiator for these isomers.

Fragmentation of Methylquinolines with Substitution on the Benzene Ring (e.g., 6- and 8-Methylquinoline)

In contrast, isomers with methyl substitution on the benzene ring exhibit a different primary fragmentation route. Here, the loss of a methyl radical (•CH₃) to form an [M-CH₃]⁺ ion is often a more significant pathway. The subsequent loss of HCN from this fragment is also observed. A study on the mass spectra of various methylquinolines highlighted that the ratio of the ion abundances for [M - (H + HCN)]⁺ to [M-H]⁺ was constant for isomers with substitution on the benzene ring and significantly lower than for those with substitution on the pyridine ring.[2]

Comparative EI-MS Fragmentation Data

The following table summarizes the key fragment ions and their typical relative abundances for different methylquinoline isomers under EI-MS. This data is compiled from various sources, including the NIST Mass Spectrometry Data Center.[3]

| Compound | Molecular Ion (m/z 143) | [M-H]⁺ (m/z 142) | [M-CH₃]⁺ (m/z 128) | [M-HCN]⁺ (m/z 116) | Other Key Fragments (m/z) |

| 2-Methylquinoline | High | Prominent | Low | Moderate | 115, 89 |

| 4-Methylquinoline | High | Prominent | Low | Moderate | 115, 89 |

| 6-Methylquinoline | High | Moderate | Prominent | Moderate | 115, 89 |

| 8-Methylquinoline | High | Moderate | Prominent | Moderate | 115, 89 |

Note: Relative abundances can vary depending on the instrument and experimental conditions.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Elucidation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation of protonated methylquinolines in ESI-MS/MS also shows isomer-specific patterns. While detailed comparative studies on simple methylquinolines are less common in the literature, the general principles of fragmentation for protonated nitrogen-containing heterocycles apply. The protonation site, typically the nitrogen atom, influences the subsequent fragmentation pathways.

Common fragmentation pathways for protonated quinoline derivatives under ESI-MS/MS include the loss of neutral molecules such as methane (CH₄) or ethylene (C₂H₄), depending on the nature and position of substituents. For methylquinolines, the loss of a methyl radical is less common in ESI compared to EI due to the lower energy of the CID process. Instead, rearrangements and neutral losses that lead to stable product ions are favored.

Experimental Protocols

GC-EI-MS Analysis of Methylquinolines

This protocol outlines a general procedure for the analysis of methylquinoline isomers using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

-

Dissolve the methylquinoline standard or sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.

2. GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a DB-5MS or equivalent, 30 m x 0.25 mm x 0.25 µm).[4]

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer capable of electron ionization.

3. GC Conditions:

-

Injector Temperature: 250 °C[4]

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

4. MS Conditions:

-

Ionization Mode: Electron Ionization (EI)[4]

-

Electron Energy: 70 eV[4]

-

Ion Source Temperature: 230 °C[4]

-

Mass Scan Range: m/z 40-200[4]

-

Solvent Delay: 3 minutes

LC-ESI-MS/MS Analysis of Methylquinolines

This protocol provides a general method for the analysis of methylquinoline isomers using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

1. Sample Preparation:

-

Dissolve the methylquinoline standard or sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

2. LC-MS/MS System:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mass Spectrometer: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an electrospray ionization source.

3. LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-7 min: 90% B

-

7.1-10 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow Rates: Optimize for the specific instrument.

-

MS/MS Analysis:

-

Precursor Ion Selection: m/z 144.1 ([M+H]⁺)

-

Collision Energy: Optimize for each isomer to achieve a characteristic fragmentation pattern (typically in the range of 15-30 eV).

-

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways for representative methylquinoline isomers under Electron Ionization.

Caption: EI fragmentation of 2-Methylquinoline.

Caption: EI fragmentation of 6-Methylquinoline.

Conclusion

The mass spectrometric fragmentation of methyl-substituted quinolines is highly dependent on the position of the methyl group. Under electron ionization, isomers with substitution on the pyridine ring preferentially lose a hydrogen radical, while those with substitution on the benzene ring favor the loss of a methyl radical. These distinct fragmentation patterns, when coupled with chromatographic separation, provide a robust method for the unambiguous identification of methylquinoline isomers. Electrospray ionization with tandem mass spectrometry offers a complementary approach, particularly for complex mixtures, where the fragmentation of the protonated molecule can provide additional structural confirmation. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in drug development and related fields, enabling more accurate and confident structural elucidation of quinoline-based compounds.

References

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Retrieved February 25, 2026, from [Link]

-

Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Atlantis Press. Retrieved February 25, 2026, from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved February 25, 2026, from [Link]

-

EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Mass spectra of alkylquinolines. (1969). Canadian Science Publishing. Retrieved February 25, 2026, from [Link]

-

Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Quinoline, 6-methyl-. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline

Introduction